N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, the carboxylic acid group is activated using reagents like thionyl chloride to form the corresponding acyl chloride.
Coupling with Pyridazinone: The acyl chloride is then reacted with 3-(furan-2-yl)-6-oxopyridazin-1(6H)-amine under basic conditions to form the desired amide bond.
Final Assembly: The intermediate product is then coupled with an appropriate ethylating agent to introduce the ethyl group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The pyridazinone moiety can be reduced to the corresponding dihydropyridazine under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted furan or thiophene derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.
Biology and Medicine
In medicinal chemistry, N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with various biological targets.
Industry
In material science, this compound can be used in the development of organic semiconductors or as a precursor for the synthesis of polymers with specific electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or interference with cell signaling pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: can be compared with other heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its combination of multiple heterocyclic rings, which imparts unique electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-23-15(12-14(21-23)17-5-3-11-28-17)19(26)20-8-9-24-18(25)7-6-13(22-24)16-4-2-10-27-16/h2-7,10-12H,8-9H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPLTOLLWWORDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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